molecular formula C15H25N5O3S B6784891 N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-1-propylsulfonylpiperidine-2-carboxamide

N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-1-propylsulfonylpiperidine-2-carboxamide

Cat. No.: B6784891
M. Wt: 355.5 g/mol
InChI Key: PWLUPMRNTHWFBY-UHFFFAOYSA-N
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Description

N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-1-propylsulfonylpiperidine-2-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a triazole ring, a piperidine ring, and a propylsulfonyl group, making it a unique molecule with interesting chemical properties.

Properties

IUPAC Name

N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-1-propylsulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O3S/c1-3-10-24(22,23)19-9-5-4-6-13(19)14(21)16-15-18-17-11(2)20(15)12-7-8-12/h12-13H,3-10H2,1-2H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLUPMRNTHWFBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCCC1C(=O)NC2=NN=C(N2C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-1-propylsulfonylpiperidine-2-carboxamide typically involves multiple steps, starting with the formation of the triazole ring One common approach is the cyclization of hydrazine derivatives with ketones or aldehydes to form the triazole core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Catalysts and specific reaction conditions are optimized to ensure high yield and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted piperidines or triazoles.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential as a bioactive molecule, interacting with various biological targets. It may be used in the development of new drugs or as a tool in biochemical research.

Medicine: Research is ongoing to explore its therapeutic potential. It may have applications in treating diseases such as cancer, inflammation, and bacterial infections.

Industry: The compound's chemical properties make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-1-propylsulfonylpiperidine-2-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact mechanism may vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

  • N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-1-ethylsulfonylpiperidine-2-carboxamide

  • N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-1-butylsulfonylpiperidine-2-carboxamide

  • N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-1-propylsulfonylpiperidine-3-carboxamide

Uniqueness: N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-1-propylsulfonylpiperidine-2-carboxamide stands out due to its specific structural features, such as the position of the propylsulfonyl group and the presence of the cyclopropyl and methyl groups. These features contribute to its unique chemical and biological properties, distinguishing it from similar compounds.

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